OX2 Receptor Potency: 86-Fold Improvement Over the 4-Fluoro Analog
The target compound N-(4-chlorophenethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide demonstrates a profound increase in OX2 receptor antagonism compared to its 4-fluorophenylsulfonyl analog. The 4-methoxy substitution results in an IC50 value of 9 nM, while the direct comparator, N-(4-chlorophenethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, exhibits a significantly weaker IC50 of 771 nM [1][2]. This represents an 86-fold improvement in potency, directly attributable to the 4-methoxy substituent.
| Evidence Dimension | Inhibition of human OX2 receptor-mediated calcium mobilization (IC50) |
|---|---|
| Target Compound Data | IC50 = 9 nM |
| Comparator Or Baseline | N-(4-chlorophenethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide: IC50 = 771 nM |
| Quantified Difference | 86-fold lower IC50 (higher potency) for the target compound |
| Conditions | CHO cells expressing human OX2 receptor; FLIPR assay measuring inhibition of orexin-A-induced calcium influx |
Why This Matters
For studies requiring robust OX2 blockade, the 86-fold potency gap makes the target compound a far superior and more efficient reagent compared to the 4-fluoro analog, requiring significantly lower concentrations to achieve full target engagement.
- [1] Actelion Pharmaceuticals Ltd. BindingDB entry BDBM50431860 for N-(4-chlorophenethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide. View Source
- [2] Actelion Pharmaceuticals Ltd. BindingDB entry BDBM50447778 for N-(4-chlorophenethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide. View Source
